Ferimzone
Overview
Description
Ferimzone is a systemic pyrimidine fungicide primarily used to control various fungal infections in rice and other crops. It is known for its efficacy against diseases such as rice blast, brown spot, and smut. The compound is characterized by its chemical formula C₁₅H₁₈N₄ and exists in isomeric forms, with the Z-isomer being more stable and commonly referred to as this compound .
Mechanism of Action
Ferimzone, also known as Methis compound, is a systemic fungicide primarily used for the control of fungal diseases in rice . This article will delve into the various aspects of its mechanism of action.
Target of Action
This compound primarily targets the mycelial growth of Pyricularia oryzae, a fungus that causes rice blast disease . The compound inhibits the growth of this fungus by more than 96% at a concentration of 5 micrograms/ml .
Mode of Action
This compound interacts with its target by binding to cellular components of the fungus. This binding is rather loose, and the fungicidal action of this compound can be nullified by incubating the treated spores or mycelia in a toxicant-free medium . This suggests that the action of this compound is fungistatic, meaning it inhibits the growth of the fungus without necessarily killing it .
Biochemical Pathways
This compound affects the biochemical pathways related to the growth and reproduction of the fungus. It inhibits the uptake of 14C-acetate and 14C-pyruvate into cells and causes apparent incorporation inhibition of these precursors into lipids . This disruption in lipid synthesis could be a key factor in its fungistatic action.
Pharmacokinetics
It’s worth noting that these properties play a crucial role in the bioavailability and overall effectiveness of any compound .
Result of Action
This compound’s action results in significant changes at the molecular and cellular level in the fungus. It causes the cytoplasm of the spores and hyphae to become granulated and localized . Additionally, it disrupts membrane function, leading to the leakage of some electrolytes from mycelia, which decreases the pH of the medium .
Biochemical Analysis
Biochemical Properties
Ferimzone interacts with various biomolecules in its role as a fungicide. It is thought to disrupt membrane function, inhibiting mycelial growth and spore germination . The compound’s antifungal activity is fungistatic, meaning it inhibits fungal growth without killing the fungus .
Cellular Effects
This compound has a significant impact on cellular processes. It inhibits the uptake of certain precursors into cells and causes apparent incorporation inhibition of these precursors into lipids . It does not significantly inhibit the syntheses of protein, DNA, RNA, and cell walls in mycelia of P. oryzae .
Molecular Mechanism
The molecular mechanism of this compound’s action involves its interaction with cellular components. It is suggested that this compound could disturb membrane permeability for specific molecules or ions in influx as well as in efflux
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are not fully documented. It is known that the antifungal activity of this compound is observed about 4 hours after addition of the compound .
Metabolic Pathways
It is known that this compound inhibits the uptake of certain precursors into cells and affects lipid metabolism .
Preparation Methods
Ferimzone can be synthesized through the condensation of 2-methylphenyl methyl ketone with 4,6-dimethyl-3-hydrazinopyrimidine. Alternatively, it can be prepared by reacting 2-methylacetophenone hydrazone with 2,4-pentanedione . The industrial production of this compound involves optimizing reaction conditions such as temperature, pH, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
Ferimzone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced to its corresponding hydrazine derivative.
Scientific Research Applications
Ferimzone has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of pyrimidine derivatives.
Biology: this compound is employed in studies investigating the mechanisms of fungal infections and the development of fungicide resistance.
Medicine: Research is ongoing to explore its potential as an antifungal agent in medical applications.
Comparison with Similar Compounds
Ferimzone is unique among pyrimidine fungicides due to its stability and efficacy. Similar compounds include:
Kasugamycin: Another fungicide used to control rice blast, but with a different mode of action.
Blasticidin S: An antibiotic with antifungal properties, used in combination with this compound to prevent resistance development.
Organophosphorous fungicides: These fungicides have a different chemical structure and mode of action compared to this compound.
This compound stands out due to its ability to control strains resistant to other fungicides, making it a valuable tool in integrated pest management strategies.
Properties
IUPAC Name |
4,6-dimethyl-N-[(Z)-1-(2-methylphenyl)ethylideneamino]pyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4/c1-10-7-5-6-8-14(10)13(4)18-19-15-16-11(2)9-12(3)17-15/h5-9H,1-4H3,(H,16,17,19)/b18-13- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWLARCWZRESHU-AQTBWJFISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=NNC2=NC(=CC(=N2)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C(=N\NC2=NC(=CC(=N2)C)C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1058210 | |
Record name | Ferimzone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1058210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89269-64-7, 77359-18-3 | |
Record name | Ferimzone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89269-64-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ferimzone [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089269647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ferimzone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1058210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethanone, 1-(2-methylphenyl)-, 2-(4,6-dimethyl-2-pyrimidinyl)hydrazone, (1Z) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.240 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (E)-Ferimzone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FERIMZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82Y473840Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While the exact target of Ferimzone, chemically known as (Z)-2'-methylacetophenone 4,6-dimethyl-2-pyrimidinylhydrazone, remains unclear, research suggests it disrupts membrane permeability in fungi. Studies observed that this compound caused leakage of electrolytes, particularly acidic ones, from the mycelia of Pyricularia oryzae [, ]. This suggests this compound might interfere with the influx or efflux of specific molecules or ions across the fungal membrane, ultimately leading to growth inhibition [].
A: The effect of this compound appears to be fungistatic rather than fungicidal []. This means it inhibits fungal growth without directly killing the fungus. The fungistatic nature is supported by the observation that the inhibitory effect of this compound can be reversed by transferring treated spores or mycelia to a toxicant-free medium []. This suggests a relatively loose binding of this compound to its cellular target, allowing for its removal and potential fungal recovery [].
A: this compound is a pyrimidinylhydrazone compound. Its chemical formula is C14H16N4O. Structurally, it is characterized by a pyrimidine ring substituted with a hydrazone moiety, which in turn is connected to a 2'-methylacetophenone group [].
A: Research exploring the structure-activity relationship (SAR) of this compound and its analogs has identified key structural features influencing its fungicidal activity. Studies revealed that replacing the aromatic moiety of this compound with aliphatic chains, particularly dialkyl ketones, could maintain or even enhance its antifungal activity [, ]. Furthermore, substituting the hydrazone moiety with a pyrazole ring resulted in compounds with comparable activity to this compound while simplifying the structure and eliminating potential isomerism issues []. Another study explored the activity of arylpyridone hydrazones, designed by incorporating arylpyridinylmethanone into the this compound scaffold. Results highlighted the importance of the hydrazone moiety and indicated that modifications in this region could significantly influence activity against various fungal species [].
A: Several analytical methods have been developed for detecting and quantifying this compound in various matrices. High-performance liquid chromatography (HPLC) coupled with UV absorbance detection is a commonly used technique for this compound analysis []. This method has been successfully employed to determine this compound levels in technical-grade samples and formulated products. Another study utilized HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) for the analysis of this compound residues in brown rice []. This method allowed for the separation and quantification of both the Z and E isomers of this compound, which is crucial for accurate residue analysis. Furthermore, pressurized liquid extraction (PLE) has been investigated as an efficient extraction technique for this compound and other pesticides from rice matrices [].
A: While there are no reports specifically documenting this compound resistance, a study focusing on managing Melanin biosynthesis dehydratase inhibitor (MBI-D) resistance in Pyricularia oryzae found that incorporating this compound into a fungicide mixture with diclocymet for field applications effectively prevented the reselection of MBI-D-resistant isolates []. This suggests that this compound, with its distinct mode of action, could play a crucial role in resistance management strategies by preventing the build-up of resistant fungal populations.
ANone: Numerous fungicides with different modes of action are available for controlling rice diseases, offering alternatives to this compound. These include:
- Strobilurins: Azoxystrobin, kresoxim-methyl, pyraclostrobin, and trifloxystrobin are examples of strobilurins effective against rice blast, sheath blight, and other fungal diseases [].
- Triazoles: Prothioconazole, tebuconazole, difenoconazole, and tricyclazole are broad-spectrum triazole fungicides commonly used in rice disease management [, ].
- Carboxamides: Validamycin-A, benomyl, and carboxin are examples of carboxamides effective against rice blast and sheath blight [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.